Boc-Met(O)-Oh

Descripción

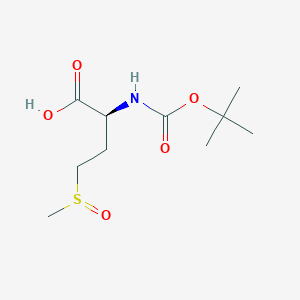

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSDTYGQCVACMH-ISJKBYAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428575 | |

| Record name | Boc-Met(O)-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34805-21-5 | |

| Record name | Boc-Met(O)-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Met(O)-OH: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to N-α-(tert-Butoxycarbonyl)-L-methionine sulfoxide (Boc-Met(O)-OH). This compound serves as a valuable building block in peptide synthesis, particularly in strategies aimed at improving the solubility and handling of aggregation-prone peptide sequences.

Chemical Structure and Properties

This compound is a derivative of the amino acid methionine where the sulfur atom is oxidized to a sulfoxide, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification significantly alters the polarity and reactivity of the methionine side chain.

Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | References |

| CAS Number | 34805-21-5 | [1][2][3] |

| Molecular Formula | C10H19NO5S | [1][2][3] |

| Molecular Weight | 265.33 g/mol | [1][2][3] |

| Appearance | White to off-white or slight yellow to beige solid/powder | [4][5] |

| Melting Point | 116 - 130 °C | [1] |

| pKa | 3.70 ± 0.10 (Predicted) | [1][2] |

| Optical Rotation [α]25/D | +6.5 to +9.5 ° (c=1 in methanol) | [4] |

| Storage Temperature | 2 - 8 °C, Keep in dark place, Sealed in dry | [1][2] |

Solubility

This compound exhibits good solubility in a range of organic solvents, which is advantageous for its use in peptide synthesis. Quantitative solubility data is not widely reported, but qualitative and semi-quantitative information is available.

| Solvent | Solubility | References |

| Chloroform | Soluble | [1][2] |

| Dichloromethane (DCM) | Soluble | [1][2] |

| Ethyl Acetate | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Acetone | Soluble | [1][2] |

| N,N-Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml) | [4][5] |

Spectroscopic Data

1H NMR (400 MHz, MeOD-d4) - Predicted Chemical Shifts:

-

δ 4.1-4.3 (m, 1H): α-CH

-

δ 2.8-3.1 (m, 2H): γ-CH2

-

δ 2.7 (s, 3H): S-CH3

-

δ 2.1-2.4 (m, 2H): β-CH2

-

δ 1.45 (s, 9H): Boc (C(CH3)3)

13C NMR (100 MHz, MeOD-d4) - Predicted Chemical Shifts:

-

δ 174-176: COOH

-

δ 157-159: Boc C=O

-

δ 80-82: Boc C(CH3)3

-

δ 53-55: α-CH

-

δ 50-52: γ-CH2

-

δ 38-40: S-CH3

-

δ 28-30: β-CH2

-

δ 28.5: Boc C(CH3)3

FTIR (KBr) - Characteristic Absorption Bands:

-

3300-2500 cm-1 (broad): O-H stretch of the carboxylic acid

-

~3350 cm-1: N-H stretch of the carbamate

-

~2980, 2930 cm-1: C-H stretch (aliphatic)

-

~1710 cm-1: C=O stretch of the carboxylic acid

-

~1690 cm-1: C=O stretch of the Boc group

-

~1040 cm-1: S=O stretch

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its reduction back to Boc-Met-OH, crucial for its application in peptide synthesis strategies.

Synthesis of this compound from Boc-Met-OH

This protocol describes the oxidation of the thioether in Boc-L-methionine to a sulfoxide using hydrogen peroxide.

Materials:

-

Boc-L-methionine (Boc-Met-OH)

-

Acetic acid

-

30-38% Hydrogen peroxide (H2O2) solution

-

Toluene

-

Drying agent (e.g., P4O10 or anhydrous Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Vacuum desiccator

Procedure:

-

Dissolve Boc-L-methionine in acetic acid (e.g., 1 g of Boc-Met-OH in 7 mL of acetic acid) in a round-bottom flask with stirring.

-

Cool the solution in an ice bath to maintain a constant temperature of approximately 20°C.

-

Slowly add a slight molar excess (approximately 1.2 equivalents) of hydrogen peroxide solution dropwise to the stirred solution. For example, for 1.2 mmol of Boc-Met-OH, add approximately 0.094 mL of 38% H2O2.[2]

-

Continue stirring the reaction mixture at 20°C for 30 minutes.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.

-

To remove residual acetic acid, add toluene to the residue and evaporate again under reduced pressure. Repeat this step if necessary.

-

Dry the resulting solid product in a vacuum desiccator over a suitable drying agent to obtain this compound.

Reduction of this compound to Boc-Met-OH

The reduction of the sulfoxide back to the thioether is a key step when this compound is used as a temporary modification in peptide synthesis. This can be achieved both in solution and during the final cleavage from the solid support in solid-phase peptide synthesis (SPPS).

Method 1: Solution-Phase Reduction

This protocol is suitable for the reduction of isolated this compound.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dimethyl sulfide (DMS)

-

Ammonium iodide (NH4I)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the this compound in trifluoroacetic acid (TFA) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add an excess of dimethyl sulfide (DMS) to the solution.

-

Add a molar excess of ammonium iodide (NH4I). The use of NH4I with DMS has been shown to be effective for the reduction of methionine sulfoxide.[6]

-

Stir the reaction mixture on ice. The reaction progress can be monitored by HPLC or TLC. The reduction can be slow, potentially taking a couple of hours.[7]

-

Once the reduction is complete, the TFA can be removed under a stream of nitrogen or by rotary evaporation (with caution). The work-up procedure will depend on the subsequent use of the product.

Method 2: In-situ Reduction during TFA Cleavage in SPPS

This protocol is integrated into the final cleavage and deprotection step of Boc-based solid-phase peptide synthesis.

Materials:

-

Peptide-resin containing a Met(O) residue

-

Trifluoroacetic acid (TFA)

-

Dimethyl sulfide (DMS)

-

Ammonium iodide (NH4I)

-

Scavengers (e.g., thioanisole, anisole, ethanedithiol - EDT) as required by the peptide sequence

-

Cleavage vessel

-

Cold diethyl ether

Procedure:

-

Prepare a cleavage cocktail. A typical cocktail for reducing Met(O) during cleavage is a mixture of TFA, scavengers, DMS, and NH4I. For example, a reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H2O/Me2S/NH4I in a ratio of 81:5:5:2.5:3:2:1.5) has been described for Fmoc-SPPS and a similar principle applies to Boc-SPPS.[6]

-

Add the cleavage cocktail to the peptide-resin in a cleavage vessel.

-

Allow the cleavage and reduction reaction to proceed at room temperature for a specified time (e.g., 3 hours).

-

Following the cleavage reaction, filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

-

Dry the peptide under vacuum.

Role in Peptide Synthesis and Biological Context

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The oxidation of methionine to its sulfoxide increases the polarity of the side chain. This can be strategically employed to enhance the solubility of hydrophobic and aggregation-prone peptides during their synthesis, thereby improving coupling efficiencies and overall yield. Once the peptide chain is assembled, the methionine sulfoxide can be reduced back to methionine during the final cleavage and deprotection step.

From a biological perspective, methionine oxidation is a post-translational modification that can occur in vivo due to reactive oxygen species (ROS). This oxidation can affect protein structure and function.[8] The body has enzymatic systems, namely methionine sulfoxide reductases (MsrA and MsrB), to reverse this oxidation.[8][9] While this compound itself is a synthetic molecule and not directly involved in biological signaling pathways, its use in synthesizing peptides that mimic or study the effects of methionine oxidation is a valuable research application. Some studies have explored the potential antioxidant properties of the sulfoxide group in related compounds.[10]

Workflow and Signaling Pathway Diagrams

Experimental Workflow: Oxidation and Reduction of Boc-Protected Methionine

The following diagram illustrates the chemical transformations involved in the synthesis of this compound from Boc-Met-OH and its subsequent reduction back to Boc-Met-OH.

Caption: Oxidation of Boc-Met-OH to this compound and its subsequent reduction.

Logical Relationship: Application in Solid-Phase Peptide Synthesis

This diagram outlines the strategic use of this compound in SPPS to overcome challenges associated with hydrophobic peptides.

Caption: Strategic use of this compound in SPPS for hydrophobic peptides.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | 34805-21-5 [amp.chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Boc-D-Met-OH Novabiochem 5241-66-7 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 9. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis and Purification of Boc-Met(O)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-t-Boc-L-methionine sulfoxide (Boc-Met(O)-OH), a crucial building block in peptide synthesis, particularly for peptides containing methionine where oxidation is a consideration.[1][2] This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to ensure clarity and reproducibility in the laboratory setting.

Introduction

Methionine, with its thioether side chain, is susceptible to oxidation, leading to the formation of methionine sulfoxide.[3] In solid-phase peptide synthesis (SPPS), this oxidation can occur as an unintended side reaction. The use of pre-synthesized this compound allows for the direct incorporation of the oxidized methionine residue, providing better control over the final peptide's purity and characterization. This guide details two common methods for the synthesis of this compound from Boc-L-methionine (Boc-Met-OH), followed by robust purification protocols.

Physicochemical Properties:

| Property | Boc-L-Methionine (Starting Material) | Boc-L-Methionine Sulfoxide (Product) |

| Molecular Formula | C₁₀H₁₉NO₄S | C₁₀H₁₉NO₅S |

| Molecular Weight | 249.33 g/mol [4][5][6] | 265.33 g/mol [1] |

| CAS Number | 2488-15-5[4][5][6] | 34805-21-5 |

| Appearance | White to off-white crystalline solid | White to slight yellow powder |

| Melting Point | 47-50 °C[4] | 120-130 °C |

| Optical Rotation | [α]²⁰/D −22° (c = 1 in methanol)[5] | [α]²⁵/D +6.5 - +9.5° (c=1 in methanol) |

Synthesis of this compound

The synthesis of this compound involves the controlled oxidation of the sulfur atom in the side chain of Boc-L-methionine. Two widely used and effective methods are presented below.

Method 1: Oxidation with Hydrogen Peroxide

This method utilizes hydrogen peroxide in an acidic medium to achieve the oxidation.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve Boc-L-methionine (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of Boc-L-methionine).

-

Oxidation: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the excess peroxide by adding a small amount of sodium bisulfite solution or by carefully adding palladium on carbon (Pd/C) and stirring for 30 minutes.

-

Work-up: Remove the acetic acid under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Typical Yield: 85-95%

Method 2: Oxidation with Sodium Periodate

Sodium periodate is another effective oxidizing agent for this transformation, often yielding clean reactions.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve Boc-L-methionine (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

-

Oxidation: Cool the solution to 0 °C. Add a solution of sodium periodate (1.05 eq) in water dropwise over 30 minutes.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: A precipitate of sodium iodate will form. Filter the reaction mixture and wash the solid with a small amount of cold methanol. Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Typical Yield: 90-98%

Purification of this compound

The crude this compound can be purified by either flash column chromatography or crystallization to obtain a high-purity product suitable for peptide synthesis.

Method 1: Flash Column Chromatography

This method is effective for separating the product from unreacted starting material and any byproducts.

Purification Workflow:

Experimental Protocol:

-

Column Preparation: Pack a silica gel column with a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient could be from 20% to 80% ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. The product, being more polar than the starting material, will elute at a higher concentration of ethyl acetate.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Chromatography Parameters:

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 20% to 80%) |

| Elution Order | 1. Boc-Met-OH (less polar) 2. This compound (more polar) |

Method 2: Crystallization

Crystallization is an effective method for obtaining highly pure, crystalline this compound.

Experimental Protocol:

-

Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate.

-

Crystallization: Slowly add a non-polar solvent, such as hexane, until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Seeding (Optional): If the product is slow to crystallize, adding a seed crystal of pure this compound can induce crystallization.[7]

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by various analytical techniques.

Summary of Analytical Data:

| Technique | Starting Material: Boc-Met-OH | Product: this compound |

| ¹H NMR (CDCl₃, δ ppm) | ~5.3 (d, 1H, NH), ~4.4 (m, 1H, α-CH), ~2.5 (t, 2H, γ-CH₂), ~2.1 (s, 3H, S-CH₃), ~2.0 (m, 2H, β-CH₂), ~1.45 (s, 9H, Boc)[6][8][9] | ~5.4 (d, 1H, NH), ~4.5 (m, 1H, α-CH), ~2.9-3.1 (m, 2H, γ-CH₂), ~2.7 (s, 3H, S(O)-CH₃), ~2.2-2.4 (m, 2H, β-CH₂), ~1.45 (s, 9H, Boc) |

| ¹³C NMR (CDCl₃, δ ppm) | ~175 (COOH), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~53 (α-CH), ~31 (γ-CH₂), ~30 (β-CH₂), ~28 (C(CH₃)₃), ~15 (S-CH₃)[7] | ~174 (COOH), ~156 (C=O, Boc), ~81 (C(CH₃)₃), ~52 (α-CH), ~49 (γ-CH₂), ~39 (S(O)-CH₃), ~28 (C(CH₃)₃), ~25 (β-CH₂) |

| FTIR (KBr, cm⁻¹) | ~3300 (O-H), ~2980 (C-H), ~1710 (C=O, acid), ~1690 (C=O, carbamate), ~1160 (C-O)[4] | ~3300 (O-H), ~2980 (C-H), ~1715 (C=O, acid), ~1695 (C=O, carbamate), ~1030 (S=O) , ~1160 (C-O)[10][11] |

| ESI-MS (m/z) | 250.1 [M+H]⁺, 272.1 [M+Na]⁺ | 266.1 [M+H]⁺, 288.1 [M+Na]⁺ |

Note on Diastereomers: The oxidation of the sulfur atom in methionine creates a new chiral center, resulting in a mixture of two diastereomers (R and S at the sulfur). This can sometimes be observed as peak splitting or broadening in NMR spectra. For most applications in SPPS, the diastereomeric mixture is used without separation.

Conclusion

This guide provides detailed and reliable protocols for the synthesis and purification of this compound. By following these procedures, researchers can confidently prepare high-purity material for their peptide synthesis needs. The provided analytical data serves as a benchmark for quality control, ensuring the successful synthesis of this important amino acid derivative.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Protection of L-methionine against H₂O₂-induced oxidative damage in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]

- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 8. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]

- 9. BOC-L-Methionine(2488-15-5) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. FTIR markers of methionine oxidation for early detection of oxidized protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of Boc-Met(O)-OH: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for N-tert-Butoxycarbonyl-L-methionine sulfoxide (Boc-Met(O)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization.

Physicochemical Properties

This compound is a standard building block used for the introduction of methionine sulfoxide residues in peptide chains via Boc SPPS. It typically appears as a white to slightly yellow or beige powder.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₅S | [1] |

| Molecular Weight | 265.33 g/mol | [1] |

| CAS Number | 34805-21-5 | [1] |

| Purity | ≥98% (TLC) | |

| Optical Rotation | [α]25/D +6.5 to +9.5° (c=1 in methanol) | |

| Solubility | Clearly soluble in DMF |

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of complete spectral data for this compound in the searched literature, representative data for the closely related, non-oxidized precursor, Boc-Met-OH, is provided for NMR analysis as a comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for Boc-Met-OH in deuterated chloroform (CDCl₃).

¹H NMR Data for Boc-L-Methionine (CDCl₃, 400 MHz)

| Assignment | Chemical Shift (ppm) |

| -COOH | 10.0 |

| -NH- | 5.24 |

| α-CH | 4.45 |

| γ-CH₂ | 2.58 |

| β-CH₂ | 2.18, 2.00 |

| S-CH₃ | 2.11 |

| -C(CH₃)₃ | 1.46 |

Data sourced from ChemicalBook for Boc-L-Methionine.[2]

¹³C NMR Data for Boc-Amino Acids

General ranges for ¹³C NMR chemical shifts for Boc-protected amino acids are provided below, as specific data for this compound was not found in the search results.

| Assignment | Chemical Shift (ppm) |

| Carboxyl Carbonyl (-COOH) | ~175 |

| Boc Carbonyl (-O-(C=O)-) | ~157 |

| Quaternary Boc Carbon (-C(CH₃)₃) | ~80 |

| α-Carbon | ~53 |

| Side Chain Carbons | Variable |

| Boc Methyls (-C(CH₃)₃) | ~28 |

These are typical values for Boc-protected amino acids.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound was not available, the table below lists the expected characteristic absorption bands based on its structure. The identity of this compound is routinely confirmed by IR spectroscopy.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amide) | Stretching | 3400-3200 |

| C-H (Alkyl) | Stretching | 3000-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=O (Urethane, Boc) | Stretching | 1715-1680 |

| S=O (Sulfoxide) | Stretching | 1070-1030 |

| C-N | Stretching | 1250-1020 |

| C-O | Stretching | 1300-1000 |

Expected ranges are based on standard IR correlation tables.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

| Ion | Calculated m/z |

| [M+H]⁺ | 266.10 |

| [M+Na]⁺ | 288.08 |

| [M-H]⁻ | 264.09 |

Calculated based on a molecular weight of 265.33 g/mol for C₁₀H₁₉NO₅S.[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These are generalized protocols based on standard practices for similar compounds.

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of the sulfur atom in Boc-Met-OH. A general procedure is as follows:

-

Dissolution: Dissolve Boc-Met-OH in a suitable solvent mixture, such as methanol/water.

-

Oxidation: Cool the solution in an ice bath and add an oxidizing agent (e.g., hydrogen peroxide or sodium periodate) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench any excess oxidizing agent.

-

Purification: The product can be purified by recrystallization or column chromatography to yield this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.[6]

-

Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and correlation spectra (e.g., COSY, HSQC) if necessary.[6]

IR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate technique, such as forming a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk, or by using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).[6]

-

Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺).

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

References

- 1. peptide.com [peptide.com]

- 2. BOC-L-Methionine(2488-15-5) 1H NMR [m.chemicalbook.com]

- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 4. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. scienceopen.com [scienceopen.com]

Navigating the Chemistry of Boc-Met(O)-OH: A Technical Guide to Solubility and Stability

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-(tert-Butoxycarbonyl)-L-methionine sulfoxide (Boc-Met(O)-OH), a critical building block in peptide synthesis. Understanding these core physicochemical properties is paramount for optimizing reaction conditions, ensuring the integrity of synthetic processes, and developing robust purification and storage protocols. This document compiles available data, outlines detailed experimental methodologies, and provides visual workflows to support laboratory applications.

Physicochemical and Solubility Profile

This compound is a derivative of L-methionine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain sulfur is oxidized to a sulfoxide. This modification significantly influences its solubility, rendering it more soluble in a range of organic solvents compared to its unprotected amino acid counterpart.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. The following table summarizes available qualitative and semi-quantitative information. Researchers are encouraged to determine precise solubility for their specific applications using the protocol outlined in Section 3.1.

| Solvent | Chemical Formula | Type | Inferred Solubility | Temperature | Notes / Citation |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ≥ 133 mg/mL | Room Temp. | Calculated from "clearly soluble" at 1 mmole in 2 mL. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Room Temp. | Qualitative data from supplier information.[1][2] |

| Chloroform | CHCl₃ | Chlorinated | Soluble | Room Temp. | Qualitative data from supplier information.[1][2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | Room Temp. | Qualitative data from supplier information.[1][2] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble | Room Temp. | Qualitative data from supplier information.[1][2] |

| Acetone | C₃H₆O | Ketone | Soluble | Room Temp. | Qualitative data from supplier information.[1][2] |

| Methanol | CH₃OH | Polar Protic | Likely Soluble | Room Temp. | Used for optical rotation measurements, implying solubility. |

| Water | H₂O | Polar Protic | Sparingly Soluble | Room Temp. | Inferred from the hydrophobic Boc group and polar sulfoxide. |

Note: The solubility in DMF was calculated based on the molecular weight of 265.33 g/mol .[1][2][3]

Stability Profile

The stability of this compound is primarily influenced by the acid-labile nature of the Boc protecting group and the redox activity of the methionine sulfoxide side chain.

pH Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. This deprotection is a fundamental step in Boc-based solid-phase peptide synthesis (SPPS). The reaction proceeds via protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.

-

Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions, making it orthogonal to other protecting groups like Fmoc, which is base-labile. This stability allows for selective deprotection strategies in complex syntheses.

Thermal and Photolytic Stability

-

Thermal Stability: While generally stable at recommended storage temperatures (2-8°C), prolonged exposure to elevated temperatures can lead to degradation. High temperatures (e.g., >120°C) can induce thermal cleavage of the Boc group.

-

Photolytic Stability: this compound should be stored in the dark.[1][2] Methionine and its derivatives can be susceptible to photo-oxidation. UV irradiation can generate reactive oxygen species, which may lead to further oxidation of the sulfoxide to a sulfone or other degradation products.

Redox Stability

The methionine sulfoxide moiety represents an intermediate oxidation state for the sulfur atom.

-

Oxidation: The sulfoxide can be further oxidized to methionine sulfone (Met(O₂)). This is a potential side reaction during synthesis if strong oxidizing agents are present.

-

Reduction: The sulfoxide can be reduced back to methionine. In peptide synthesis, this compound is sometimes used intentionally to prevent the oxidation of methionine during synthesis; the sulfoxide is then reduced to methionine in a subsequent step.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent.

Objective: To determine the quantitative solubility of this compound.

Materials:

-

This compound

-

Analytical grade solvents of interest

-

Calibrated analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (vacuum oven, desiccator).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required.

-

Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible throughout the equilibration period.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.

-

-

Quantification (HPLC Method):

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC. A typical starting condition would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA), monitoring at ~214 nm.

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated supernatant.

-

-

Quantification (Gravimetric Method):

-

Accurately transfer a known volume of the filtered supernatant to a pre-weighed, dry vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation.

-

Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and then weigh it.

-

The difference in weight corresponds to the mass of dissolved this compound. Calculate the solubility in mg/mL.

-

Protocol for Stability Assessment (Forced Degradation Study by HPLC)

This protocol describes a forced degradation study to identify potential degradation products and evaluate the stability of this compound under various stress conditions.

Objective: To assess the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

HPLC grade solvents (acetonitrile, water, methanol)

-

Reagents for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose a vial of the solid compound and a vial of the stock solution to light in a photostability chamber according to ICH guidelines.

-

Control Sample: Keep a sample of the stock solution at 2-8°C, protected from light.

-

-

Sample Analysis by HPLC:

-

Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analyze all samples (stressed and control) by HPLC.

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: 214 nm

-

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Calculate the percentage of degradation by comparing the peak area of the intact this compound.

-

Assess peak purity of the parent peak and identify any new peaks, which represent degradation products.

-

Visualizations

Chemical Degradation Pathway

The primary, well-characterized degradation pathway for this compound under laboratory conditions is the acid-catalyzed cleavage of the Boc group.

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

References

The Strategic Use of Boc-Met(O)-OH to Mitigate Methionine Oxidation in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the strategic role of N-α-Boc-L-methionine sulfoxide (Boc-Met(O)-OH) in managing the pervasive issue of methionine oxidation during solid-phase peptide synthesis (SPPS). Rather than a direct preventative measure, the use of this compound represents a proactive strategy to ensure the homogeneity and purity of the final peptide product. This is achieved by introducing a uniformly oxidized methionine residue, which is then quantitatively reduced back to methionine in a controlled, post-synthetic step. This approach is particularly advantageous for the synthesis of complex, aggregation-prone, or methionine-rich peptides.

The Challenge of Methionine Oxidation

Methionine, with its thioether side chain, is highly susceptible to oxidation, primarily converting to methionine sulfoxide (Met(O)).[] This oxidation can be triggered by various factors encountered during peptide synthesis, including:

-

Atmospheric Oxygen: Prolonged exposure to air, especially in solution.[]

-

Reagents: Oxidizing species present as impurities in solvents or reagents.

-

Acidic Cleavage: The strong acidic conditions used for cleavage from the resin, such as with trifluoroacetic acid (TFA), can promote oxidation.[]

The formation of Met(O) introduces an unwanted modification that alters the peptide's physicochemical properties, including its polarity, structure, and biological activity, leading to a heterogeneous mixture that is difficult to purify.[]

The this compound Strategy: A Paradigm Shift

The conventional approach to combat methionine oxidation involves the addition of scavengers to the cleavage cocktail.[2] While often effective, this method may not completely suppress oxidation, leading to varying levels of Met(O) in the crude product.

The this compound strategy offers a more robust solution. By incorporating the pre-oxidized this compound building block during synthesis, a single, uniformly oxidized peptide species is produced.[3][4] This approach offers several key advantages:

-

Improved Solubility and Reduced Aggregation: The increased polarity of the sulfoxide form can enhance the solubility of the peptide, which is particularly beneficial for hydrophobic and aggregation-prone sequences, facilitating both synthesis and purification.[3][5]

-

Homogeneous Crude Product: The synthesis yields a single primary product, the fully oxidized peptide, simplifying the purification process.[3]

-

Controlled Reduction: The purified, oxidized peptide is then subjected to a quantitative reduction step to yield the desired native methionine-containing peptide.[3]

This two-step synthesis and post-purification reduction workflow is a powerful method for producing high-purity, methionine-containing peptides that are otherwise challenging to synthesize.[3]

Caption: Workflow for peptide synthesis using the this compound strategy.

Data Presentation: Efficacy of Oxidation Management Strategies

The choice between using scavengers during cleavage and employing the this compound/reduction strategy depends on the specific peptide sequence and synthesis conditions. The following table summarizes quantitative data from studies comparing different cleavage cocktails in preventing methionine oxidation.

| Cleavage Cocktail | Composition | Peptide | % Methionine Sulfoxide (Met(O)) Formed | Reference |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Model Pentadecapeptide | 15-55% | [6][7] |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Model Pentadecapeptide | 15-55% | [6][7] |

| Reagent B | TFA/TIS/H₂O (95:2.5:2.5) | Model Pentadecapeptide | 15-55% | [6][7] |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Model Pentadecapeptide | Not Detected | [6][7] |

| TFA/An/TMSCl/Me₂S | TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + PPh₃ | Ac-MEEPD-OH | Not Detected | [8] |

| TFA/TIS/H₂O | TFA/TIS/H₂O (95:2.5:2.5) | Ac-EEMPD-OH | 2.9% | [8] |

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl Sulfide

As the data indicates, specialized cleavage cocktails like Reagent H can be highly effective at preventing methionine oxidation.[6][7] However, for particularly sensitive or aggregation-prone peptides, the this compound strategy provides a reliable alternative to ensure a homogeneous final product.

Experimental Protocols

General Protocol for Boc-SPPS

The incorporation of this compound follows standard Boc solid-phase peptide synthesis protocols.

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Boc Deprotection: Remove the Boc protecting group using a solution of 50% TFA in DCM.[2]

-

Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in dimethylformamide (DMF).

-

Iterative Coupling and Deprotection: Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid, including this compound, until the desired sequence is assembled.

-

Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF).[9]

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize to obtain the crude oxidized peptide.[9]

Post-Synthesis Reduction of Methionine Sulfoxide

Several methods are available for the reduction of Met(O) to methionine in the purified peptide.

Method 1: Ammonium Iodide and Dimethyl Sulfide (DMS) Reduction [3][5]

This is a mild and effective procedure suitable for peptides with sensitive modifications.[3][5]

-

Dissolve the purified, lyophilized peptide containing Met(O) in a mixture of TFA and DMS.

-

Add ammonium iodide (NH₄I) to the solution. A typical ratio is TFA/DMS/NH₄I.

-

Stir the reaction at room temperature and monitor its progress by HPLC and mass spectrometry. The reaction is typically complete within a few hours.

-

Once the reduction is complete, remove the TFA and DMS under a stream of nitrogen or by rotary evaporation.

-

Precipitate the final peptide in cold diethyl ether, wash, and lyophilize.

References

- 2. chempep.com [chempep.com]

- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

The Strategic Use of Boc-Met(O)-OH in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those prone to aggregation, presents a significant challenge in drug development and research. The hydrophobic nature of certain amino acid residues can lead to poor solubility and incomplete reactions during solid-phase peptide synthesis (SPPS), resulting in low yields and difficult purification. A key strategy to mitigate these issues involves the temporary and reversible oxidation of methionine (Met) to its sulfoxide form (Met(O)). This guide provides a comprehensive overview of the mechanism of action of Boc-Met(O)-OH in peptide synthesis, offering a robust methodology to improve the synthesis of challenging peptides.

Core Principle: Leveraging Polarity for Enhanced Synthesis

The foundational principle behind using this compound is the significant increase in polarity imparted by the sulfoxide group. Methionine's thioether side chain is nonpolar, contributing to the overall hydrophobicity of a peptide. In contrast, the sulfoxide group is highly polar. By incorporating this compound during SPPS, the growing peptide chain becomes more soluble in the synthesis solvents, disrupting the intermolecular hydrogen bonding that leads to aggregation.[1][2] This "solubilizing" effect facilitates more efficient coupling and deprotection steps, leading to a higher quality crude product.[1][2] Following synthesis and purification in its oxidized and more manageable form, the methionine sulfoxide residues are then reduced back to their native methionine form.[1]

Quantitative Advantages of the this compound Strategy

The use of this compound offers quantifiable improvements in the synthesis of aggregation-prone peptides. The following table summarizes the yield comparisons for several challenging peptide sequences when synthesized using standard Boc-Met-OH versus the two-step oxidation-reduction approach with this compound.

| Peptide Sequence | Synthesis Method | Overall Yield (%) | Reference |

| hPrP (125-155) | Standard SPPS with Met | 2 | [1] |

| Two-step with Met(O) | 14 | [1] | |

| human Calcitonin (hCT) | Standard SPPS with Met | 5 | [1] |

| Two-step with Met(O) | 10 | [1] | |

| TDP-43 (307-347) | Standard SPPS with Met | 1-2 | [1] |

| Two-step with Met(O) | 4-6 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key stages of peptide synthesis using the this compound strategy.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into the peptide chain follows standard Boc-SPPS protocols.

a. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for 30-60 minutes.

b. Boc Deprotection:

-

Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

-

Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).

-

Wash the resin thoroughly with DCM to remove residual TFA.

c. Neutralization:

-

Neutralize the resulting trifluoroacetate salt to the free amine.

-

Wash the resin with Isopropanol (IPA) and then DCM.

-

Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.

d. Coupling of this compound:

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage of the Met(O)-Containing Peptide from the Resin

The cleavage cocktail must be chosen carefully to avoid unwanted side reactions with sensitive amino acid residues.

Recommended Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-ethanedithiol (EDT): 2.5%

Procedure:

-

Dry the peptide-resin under vacuum for at least 1 hour.

-

In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

-

Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.

-

Centrifuge the peptide suspension to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Reduction of Methionine Sulfoxide to Methionine

The reduction of Met(O) back to Met can be performed either on-resin before cleavage or in solution after cleavage and purification. Solution-phase reduction after purification of the more soluble Met(O)-containing peptide is often preferred as it simplifies the purification of the final product.[3]

Solution-Phase Reduction Protocols:

Three common methods for the reduction of Met(O) in solution are presented below. The choice of method may depend on the specific peptide sequence and the presence of other sensitive functional groups.

| Method | Reducing Agent/System | Conditions | Efficacy | Reference |

| Procedure 1 | Ammonium Iodide and Dimethyl Sulfide | 2 hours, room temperature | Slow, may result in incomplete reduction | [1] |

| Procedure 2 | Tetrabutylammonium Bromide and 1,2-Ethanedithiol | 5 minutes, room temperature | Rapid and effective | [4] |

| Procedure 3 | Trimethylsilyl Bromide (TMSBr) and 1,2-Ethanedithiol | Rapid | Highly efficient, considered the most effective of the three | [1] |

Detailed Protocol for Procedure 3 (TMSBr and 1,2-Ethanedithiol):

-

Dissolve the purified Met(O)-containing peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Add 1,2-ethanedithiol to the peptide solution.

-

Add TMSBr to initiate the reduction.

-

Monitor the reaction by HPLC until completion.

-

Quench the reaction and purify the final reduced peptide by preparative HPLC.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and the overall workflow of the this compound strategy in peptide synthesis.

Caption: Overall workflow of the this compound strategy in peptide synthesis.

Caption: Simplified mechanism for the coupling of this compound in SPPS.

Caption: General mechanism for the reduction of methionine sulfoxide to methionine.

Conclusion

The incorporation of this compound represents a powerful and effective strategy to overcome the challenges associated with the synthesis of aggregation-prone and hydrophobic peptides. By temporarily increasing the polarity of the growing peptide chain, this method leads to improved solubility, higher crude product quality, and simplified purification. The subsequent quantitative reduction of the sulfoxide back to the native methionine residue ensures the integrity of the final peptide. For researchers and drug development professionals working with "difficult" peptide sequences, the this compound approach is an invaluable tool to enhance synthetic success and accelerate the development of novel peptide-based therapeutics.

References

- 1. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, moving from laborious solution-phase methods to a more efficient and automated process.[][2][3] The foundational "Merrifield" method, more formally known as Boc/Benzyl chemistry, was a pioneering approach that enabled the stepwise assembly of amino acids on an insoluble solid support.[3] This guide provides a comprehensive overview of the principles, practices, and critical considerations of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis, a robust and reliable method for synthesizing peptides, particularly for complex and lengthy sequences.[4]

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc SPPS is a cyclical process where a peptide chain is assembled stepwise from the C-terminus to the N-terminus while anchored to an insoluble resin.[4][] The defining characteristic of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid.[4] Side-chain functional groups are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates.[4] This difference in acid lability is the cornerstone of the Boc/Bzl protection strategy, allowing for the selective deprotection of the α-amino group in each cycle without disturbing the side-chain protecting groups.[4]

The general workflow of Boc SPPS involves the following key steps in each cycle:

-

Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[4][6]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine to enable the subsequent coupling reaction.[7][8]

-

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[6]

-

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.[][7]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid like hydrogen fluoride (HF).[6][9]

Boc SPPS Workflow

Caption: High-level overview of the Boc solid-phase peptide synthesis workflow.

Detailed Experimental Protocols

Resin Preparation and Swelling

The choice of resin is critical and depends on whether the desired product is a peptide acid or a peptide amide. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are used for peptide amides.[6][10]

Protocol:

-

Place the desired amount of resin (e.g., Merrifield resin) in a reaction vessel.[6]

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.[6]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]

-

After swelling, drain the solvent by filtration.[6]

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Protocol:

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[6]

-

Agitate the resin with the TFA/DCM solution for 1-2 minutes for a pre-wash, then drain.

-

Add fresh 50% TFA/DCM solution and agitate the mixture for 20-30 minutes to ensure complete deprotection.[6]

-

Drain the TFA/DCM solution.

-

Wash the peptide-resin thoroughly with DCM to remove residual TFA.[6]

Neutralization

After deprotection with TFA, the N-terminal amine is present as a TFA salt, which must be neutralized to the free amine for the coupling reaction to proceed.[7]

Protocol:

-

Wash the peptide-resin with a 5% solution of diisopropylethylamine (DIEA) in DCM.

-

Agitate the mixture for 1-2 minutes.[6]

-

Drain the neutralization solution.[6]

-

Repeat the neutralization wash twice more.

-

Wash the resin with DCM to remove excess DIEA.

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

Protocol:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.[6]

-

Add the solution to the neutralized peptide-resin.[6]

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[6]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[6]

-

Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.[6]

-

After a negative Kaiser test, drain the coupling solution and wash the peptide-resin with DCM and DMF.

Caption: Detailed chemical steps within a single Boc SPPS synthesis cycle.

Cleavage and Final Deprotection

The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups. This is typically achieved using a strong acid.

"Low-High" HF Cleavage Protocol:

This two-step procedure is often used to minimize side reactions.

Step 1: Low HF Cleavage (SN2 Mechanism) This step removes the more acid-labile side-chain protecting groups.

-

Place the dried peptide-resin in an HF reaction vessel.

-

Add a scavenger mixture (e.g., p-cresol and dimethyl sulfide (DMS)).[4]

-

Cool the vessel in a dry ice/acetone bath.

-

Distill a mixture of HF/DMS (typically 1:3 v/v) into the reaction vessel.[4]

-

Allow the reaction to stir at 0°C for 2-4 hours.[4]

-

Evaporate the HF and DMS under a vacuum.[4]

Step 2: High HF Cleavage (SN1 Mechanism) This step cleaves the peptide from the resin and removes the more resistant side-chain protecting groups.[4]

-

To the resin from the low HF step, add a scavenger such as anisole or p-cresol.[4]

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Distill neat anhydrous HF into the vessel.[4]

-

Stir the mixture at 0°C for 1 hour.[4]

-

Evaporate the HF under vacuum.[4]

Work-up:

-

The crude peptide is precipitated from the resin by washing with cold diethyl ether.[4]

-

The peptide is then dissolved in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilized.[4]

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Quantitative Data Summary

| Parameter | Reagent/Condition | Typical Value/Concentration | Purpose |

| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v)[6][10] | Removal of Nα-Boc group |

| Deprotection Time | 20-30 minutes[6] | Ensure complete deprotection | |

| Neutralization | Diisopropylethylamine (DIEA) in Dichloromethane (DCM) | 5% (v/v) | Neutralize TFA salt to free amine |

| Coupling | Nα-Boc Amino Acid | 2-4 equivalents[6] | Ensure complete coupling |

| Coupling Agent (e.g., HBTU, HOBt) | 2-4 equivalents | Activate the carboxylic acid | |

| Base (e.g., DIEA) | 4-6 equivalents[6] | Facilitate the coupling reaction | |

| Coupling Time | 1-2 hours[6] | Allow for complete reaction | |

| Low HF Cleavage | HF/DMS | 1:3 (v/v)[4] | Remove acid-labile side-chain groups |

| Reaction Time | 2-4 hours at 0°C[4] | Controlled deprotection | |

| High HF Cleavage | Anhydrous HF | Neat[4] | Cleave peptide from resin and remove remaining side-chain groups |

| Reaction Time | 1 hour at 0°C[4] | Final cleavage |

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc SPPS, potentially leading to impurities in the final product.

-

Diketopiperazine Formation: This is most prevalent after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[4] This is particularly problematic with proline or glycine as the second amino acid.

-

Mitigation: Use of 2-chlorotrityl or other highly sterically hindered resins can suppress this side reaction.

-

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly susceptible to the formation of a stable five-membered aspartimide ring, which can lead to racemization and the formation of β-aspartyl peptides.

-

Mitigation: Using side-chain protecting groups for Asp that sterically hinder this cyclization can be effective.

-

-

Alkylation of Tryptophan, Cysteine, and Methionine: During the acidic deprotection steps, the tert-butyl cation generated can alkylate the side chains of sensitive amino acids.[7]

-

Mitigation: The addition of scavengers, such as dithiothreitol (DTE) or anisole, to the deprotection and cleavage solutions can trap these reactive cations.[7]

-

Conclusion

Boc solid-phase peptide synthesis remains a powerful and relevant technique in peptide chemistry. Its advantages include the use of less expensive reagents and potentially better solvation of the growing peptide chain, which can be beneficial for long or difficult sequences.[9][11] However, the requirement for strong acids like HF for final cleavage necessitates specialized equipment and careful handling.[9][12] By understanding the core principles, detailed protocols, and potential pitfalls, researchers can effectively leverage Boc SPPS for the successful synthesis of a wide range of peptides for research and therapeutic development.

References

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. csbio.com [csbio.com]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Characteristics of Boc-Met(O)-OH Powder

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-α-t-Boc-L-methionine sulfoxide (this compound), a key building block in peptide synthesis. The information herein is intended to support researchers in the effective handling, application, and analysis of this compound.

Physicochemical Properties

This compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is acid-labile, allowing for controlled, stepwise peptide chain elongation.[] The sulfoxide on the methionine side-chain offers a unique chemical handle and can influence the properties of the final peptide.

Quantitative Data Summary

The key physical and chemical properties of this compound powder are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 34805-21-5 | [2][3] |

| Molecular Formula | C₁₀H₁₉NO₅S | [2][3] |

| Molecular Weight | 265.33 g/mol | [2][3] |

| Appearance | White to slight yellow to beige powder | |

| Melting Point | 120-130 °C | [2][3] |

| Purity (TLC) | ≥ 98% | |

| Optical Rotation α 25/D | +6.5 to +9.5 ° (c=1 in methanol) | |

| Predicted Boiling Point | 509.3 ± 45.0 °C | [2][3] |

| Predicted Density | 1.260 ± 0.06 g/cm³ | [2][3] |

| Predicted pKa | 3.70 ± 0.10 | [2][3] |

| Storage Temperature | 2-8 °C, sealed in dry, dark place | [2][3] |

Solubility Profile

This compound is a solid that is soluble in various organic solvents.[2][3] Qualitative data indicates it is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2][3] A specific solubility test shows it is clearly soluble in dimethylformamide (DMF) at a concentration of 1 mmole in 2 ml.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound are provided below.

Melting Point Determination (Capillary Method)

The melting point of this compound powder can be determined using a standard melting point apparatus and the capillary method.[4] This procedure provides a melting range, which is indicative of the compound's purity.

Protocol:

-

Sample Preparation: Ensure the this compound powder is completely dry. If necessary, dry the sample in a vacuum desiccator.[2] Gently pulverize a small amount of the powder to ensure a fine, uniform consistency.[5]

-

Capillary Tube Loading: Jab the open end of a capillary tube into the pile of powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[5] Drop the capillary tube through a long, narrow tube to pack the solid tightly into the bottom. Repeat until the packed sample height is 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]

-

Measurement:

-

If the approximate melting point is known (120-130 °C), set the apparatus to heat rapidly to about 20 °C below the expected range.[6]

-

Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[6]

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[7]

-

-

Post-Analysis: Allow the apparatus to cool. A fresh sample must be used for any repeat measurements.[5]

Solubility Assessment

This protocol outlines both a qualitative and a quantitative method for assessing the solubility of this compound.

2.2.1 Qualitative Solubility Test

This test provides a rapid assessment of solubility in various solvents.[8]

Protocol:

-

Preparation: Dispense a small, consistent amount (e.g., 2-5 mg) of this compound powder into several clean, dry test tubes.

-

Solvent Addition: Add 1 mL of a selected solvent (e.g., water, methanol, DMSO, DMF, dichloromethane) to each test tube.

-

Dissolution: Agitate the tubes (e.g., by vortexing or sonication) for 1-2 minutes.

-

Observation: Visually inspect each tube. A clear solution with no visible particles indicates solubility. A cloudy or precipitated suspension indicates insolubility or partial solubility.[8] Record the results for each solvent.

2.2.2 Quantitative Solubility Determination (UV-Vis Spectrophotometry)

This method can be used for solvents in which this compound is soluble and that are compatible with UV-Vis analysis.

Protocol:

-

Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of the chosen solvent (e.g., methanol) in a vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge or filter the saturated solution to remove any undissolved solid.

-

Dilution: Accurately dilute a known volume of the clear supernatant with the same solvent to bring its concentration into the linear range of a previously established standard curve.[9]

-

Measurement: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculation: Use the standard curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).[9]

Applications and Workflows

This compound is primarily utilized as a standard building block for introducing methionine sulfoxide residues into a peptide sequence via Boc solid-phase peptide synthesis (SPPS).

Synthesis of this compound

The compound is typically synthesized by the controlled oxidation of Boc-L-methionine.

Caption: Synthesis of this compound from Boc-L-methionine.[2]

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a simplified cycle for incorporating an amino acid like this compound during SPPS.

Caption: General workflow for one cycle of Boc-SPPS.

References

- 2. This compound | 34805-21-5 [amp.chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. microbenotes.com [microbenotes.com]

- 9. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Storage and Handling of Boc-Met(O)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and utilization of N-α-tert-Butoxycarbonyl-L-methionine sulfoxide (Boc-Met(O)-OH), a key building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring successful and reproducible synthetic outcomes.

Physicochemical and Safety Data

Proper storage and handling of this compound begin with a thorough understanding of its physicochemical properties and associated hazards. This data has been compiled from various supplier safety data sheets and chemical databases.

| Property | Value |

| Chemical Name | N-α-tert-Butoxycarbonyl-L-methionine sulfoxide |

| Synonyms | Boc-L-methionine(O)-OH, this compound |

| CAS Number | 34805-21-5 |

| Molecular Formula | C₁₀H₁₉NO₅S |

| Molecular Weight | 265.33 g/mol |

| Appearance | White to off-white or beige powder |

| Melting Point | 120-130 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Storage Temperature | 2-8°C is recommended for long-term storage. Some suppliers indicate stability at 2-30°C.[1][2] |

Hazard Information:

| Hazard Statement | Description | Precautionary Statement |

| H302 | Harmful if swallowed.[3] | P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.[3] |

| H315 | Causes skin irritation.[3] | P302+P352: IF ON SKIN: wash with plenty of soap and water.[3] |

| H319 | Causes serious eye irritation.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| H335 | May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[3] |

Storage and Handling Protocols

To prevent degradation and ensure the quality of this compound, strict adherence to the following storage and handling procedures is essential.

Storage Conditions

-

Temperature: For long-term stability, store this compound in a refrigerator at 2-8°C.[1][3]

-

Light: Keep the container tightly sealed and stored in a dark place to prevent photodegradation.[1][3]

-

Moisture: The compound is sensitive to moisture. Store in a dry environment, and for long-term storage, consider using a desiccator. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis.

-

Inert Atmosphere: For extended storage, flushing the container with a dry, inert gas such as argon or nitrogen before sealing is recommended to displace moisture and oxygen.

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. In case of dust formation, use a dust mask (type N95 or equivalent).

-

Ventilation: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.

-

Weighing and Dispensing: When weighing the compound, work efficiently to minimize its exposure to the atmosphere. Use clean, dry spatulas and weighing instruments. Reseal the container promptly and securely after use.

-

Disposal: Dispose of unused or waste material as hazardous chemical waste in accordance with local, state, and federal regulations.

Caption: Workflow for Proper Storage and Handling of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in Boc-SPPS, often to avoid the potential oxidation of methionine during the synthesis and cleavage steps. The sulfoxide is then reduced back to methionine in a subsequent step.

Experimental Protocol: Boc-SPPS Cycle and Post-Cleavage Reduction

This protocol outlines a general cycle for the incorporation of this compound into a peptide chain using manual Boc-SPPS, followed by a post-cleavage reduction of the methionine sulfoxide.

Materials:

-

Merrifield or MBHA resin

-

This compound

-